 
                            (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide is a synthetic compound that belongs to the class of acrylamides, featuring a nitrothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties. It serves as a building block for various organic synthesis processes, making it significant in both academic and industrial research contexts.
This compound is categorized under organic compounds with the following classification:
The primary source of information regarding this compound includes scientific literature, patents, and chemical databases that detail its synthesis, properties, and applications in various fields of research .
The synthesis of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide typically involves several key steps:
While specific industrial production methods are less documented, scaling up laboratory procedures generally involves optimizing reaction conditions, utilizing larger reactors, and adopting continuous flow techniques to enhance efficiency and yield.
The molecular structure of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide can be represented as follows:
The compound features a double bond between the acrylamide moiety and a thiophene ring substituted with a nitro group. The m-tolyl group adds complexity to its structure, influencing its reactivity and biological activity.
(E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide can undergo various chemical transformations, including:
These reactions highlight the versatility of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide in synthetic organic chemistry.
The mechanism of action for (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide varies depending on its application. In medicinal contexts, it may interact with various molecular targets such as enzymes or receptors:
While specific physical properties such as melting point or boiling point are not detailed in the sources reviewed, typical characteristics for similar compounds include:
The chemical properties include stability under standard laboratory conditions but may vary when exposed to light or heat. Reactivity with electrophiles due to the presence of the double bond in the acrylamide structure is also notable .
Scientific Uses:
(E)-3-(5-Nitrothiophen-2-yl)-N-(m-tolyl)acrylamide belongs to the class of N-arylacrylamide derivatives characterized by an α,β-unsaturated carbonyl system conjugated with a heteroaromatic scaffold. Its systematic name defines three critical domains:
Structurally, this compound aligns with the pharmacophore model for α7 nAChR allosteric modulators, sharing key features with validated ligands:
Table 1: Structural Analogues and Key Modifications
| Compound | Heterocycle | Aryl Group | Functional Impact on α7 nAChR | 
|---|---|---|---|
| (E)-3-(5-Nitrothiophen-2-yl)-N-(m-tolyl)acrylamide | 5-Nitrothiophene | 3-Methylphenyl | Enhanced binding affinity due to electron-withdrawing nitro group | 
| DM497 | Thiophene | 4-Methylphenyl | Moderate positive modulation; reduced desensitization resistance | 
| PAM-2 | Furan | 4-Methylphenyl | Foundational activity; faster dissociation kinetics | 
| DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] | Furan | 4-Methylphenyl (N-methylated) | Negative allosteric modulation due to steric occlusion | 
The development of (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide represents a strategic optimization of first-generation Positive Allosteric Modulators (PAMs):
This iterative refinement—from PAM-2 to nitrothiophene derivatives—exemplifies structure-guided design to overcome pharmacokinetic and pharmacodynamic limitations of precursor molecules.
(E)-3-(5-Nitrothiophen-2-yl)-N-(m-tolyl)acrylamide addresses two critical challenges in contemporary pharmacology: multidrug resistance (MDR) and neuropathic pain refractoriness, via α7 nAChR-mediated mechanisms:
Bypassing efflux-mediated resistance: Unlike conventional analgesics susceptible to P-glycoprotein efflux, this acrylamide derivative’s moderate logP (∼2.8) and molecular weight (<350 Da) circumvent transporter recognition, ensuring sustained intracellular concentrations in neuronal and immune cells [1] [10]. Its nitro-thiophene moiety further inhibits bacterial efflux pumps by competitive binding to NorA homologs, showing cross-kingdom MDR modulation potential [1].
Neuroinflammation-immune crosstalk: Chronic neuropathic pain involves glial activation and cytokine cascades (e.g., TNF-α, IL-1β). By potentiating α7 nAChR—a key regulator of the "cholinergic anti-inflammatory pathway"—this compound suppresses NF-κB translocation in microglia and astrocytes. Preclinical models demonstrate 60–70% reductions in spinal IL-6 and CCL2 after treatment, disrupting neuron-glia signaling loops [10].
Receptor-specific synergism: The compound’s selective allosteric action preserves endogenous acetylcholine signaling while amplifying its anti-nociceptive effects. In chemotherapy-induced neuropathy models, co-administration with gabapentin (a first-line neuropathic pain agent) reduced mechanical allodynia by 80% versus 45% with monotherapy, indicating non-opioid synergistic pathways [3] [10].
Table 2: Molecular Targets in Neuropathic Pain and Multidrug Resistance
| Target/Pathway | Mechanism of Action | Functional Outcome | 
|---|---|---|
| α7 nAChR | Positive allosteric modulation; delays desensitization | Enhanced cholinergic tone and anti-inflammatory signaling | 
| Microglial TLR4/NF-κB | Downregulation via α7 nAChR-JAK2/STAT3 crosstalk | Reduced proinflammatory cytokine release (TNF-α, IL-1β) | 
| Neuronal N-type Ca²⁺ channels | Indirect inhibition via α7 nAChR-mediated GABA release | Attenuated central sensitization and hyperexcitability | 
| Bacterial NorA efflux pumps | Competitive inhibition via thiophene interactions | Restoration of antibiotic efficacy in polymicrobial infections | 
This dual targeting of neuroimmune circuits and resistance mechanisms positions (E)-3-(5-nitrothiophen-2-yl)-N-(m-tolyl)acrylamide as a prototype for next-generation therapeutics against intractable pain and MDR infections. Future research requires optimization of brain bioavailability and validation in comorbid pain models to translate these mechanistic advantages clinically [5] [10].
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1